molecular formula C9H16O2S B2993919 4-(Ethylsulfanyl)cyclohexane-1-carboxylic acid CAS No. 1547588-59-9

4-(Ethylsulfanyl)cyclohexane-1-carboxylic acid

Cat. No.: B2993919
CAS No.: 1547588-59-9
M. Wt: 188.29
InChI Key: FQQYRTYZYYKJNU-UHFFFAOYSA-N
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Description

4-(Ethylsulfanyl)cyclohexane-1-carboxylic acid is an organic compound that belongs to the class of cyclohexane carboxylic acids. It has the molecular formula C9H16O2S and a molecular weight of 188.29 g/mol. This compound is characterized by the presence of an ethylsulfanyl group attached to the cyclohexane ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethylsulfanyl)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexane-1-carboxylic acid with ethylthiol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Ethylsulfanyl)cyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

4-(Ethylsulfanyl)cyclohexane-1-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Ethylsulfanyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The ethylsulfanyl group can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also influence cellular signaling pathways, contributing to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1-carboxylic acid: Lacks the ethylsulfanyl group, resulting in different chemical properties.

    4-(Methylsulfanyl)cyclohexane-1-carboxylic acid: Contains a methylsulfanyl group instead of an ethylsulfanyl group, leading to variations in reactivity and biological activity.

Uniqueness

4-(Ethylsulfanyl)cyclohexane-1-carboxylic acid is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-ethylsulfanylcyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2S/c1-2-12-8-5-3-7(4-6-8)9(10)11/h7-8H,2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQYRTYZYYKJNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1CCC(CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1547588-59-9
Record name 4-(ethylsulfanyl)cyclohexane-1-carboxylic acid
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